Cas no 1806905-85-0 (4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine)
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine
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- Inchi: 1S/C8H4ClF2IN2/c9-1-4-5(2-13)7(8(10)11)14-3-6(4)12/h3,8H,1H2
- InChI Key: SFZAYIUNEFOQBI-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(F)F)C(C#N)=C1CCl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 243
- XLogP3: 2.3
- Topological Polar Surface Area: 36.7
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043927-250mg |
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine |
1806905-85-0 | 97% | 250mg |
$960.00 | 2022-03-31 | |
| Alichem | A029043927-500mg |
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine |
1806905-85-0 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
| Alichem | A029043927-1g |
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine |
1806905-85-0 | 97% | 1g |
$3,158.80 | 2022-03-31 |
4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine
Professional Introduction to 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine (CAS No. 1806905-85-0)
4-(Chloromethyl)-3-cyano-2-(
The structural features of 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine make it a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of multiple functional groups, including a chloromethyl substituent, a cyano group, a difluoromethyl group, and an iodine atom, provides numerous opportunities for further chemical modification and derivatization. These functional groups are strategically positioned to facilitate the development of novel compounds with enhanced binding affinity and improved pharmacokinetic properties.
In recent years, there has been a growing interest in the exploration of pyridine derivatives as potential therapeutic agents. The unique electronic and steric properties of these compounds make them valuable scaffolds for designing molecules that interact with biological targets such as enzymes and receptors. Specifically, the iodopyridine moiety is particularly useful in medicinal chemistry due to its ability to participate in cross-coupling reactions, which are fundamental to the synthesis of complex drug molecules.
The chloromethyl group in 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine serves as a reactive handle for further functionalization. This group can undergo nucleophilic substitution reactions, allowing chemists to introduce a wide range of substituents at this position. Such modifications can be used to optimize the pharmacological properties of the resulting compounds, including their solubility, metabolic stability, and target specificity.
The cyano group contributes to the overall electronic landscape of the molecule by introducing a strong electron-withdrawing effect. This can influence the reactivity of other functional groups and may be exploited to fine-tune the binding interactions with biological targets. Additionally, the cyano group is known to enhance the metabolic stability of drug candidates by resisting hydrolysis under physiological conditions.
The difluoromethyl group is another key feature of this compound that has been extensively studied in drug discovery. Difluorinated moieties are frequently incorporated into pharmaceuticals due to their ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity. The presence of two fluorine atoms provides additional electronic bulk and can influence the conformational flexibility of the molecule, which is often critical for achieving optimal binding interactions with biological targets.
The iodine atom in 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine is particularly valuable for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are widely used in organic synthesis to construct complex molecular architectures and have been instrumental in the development of numerous pharmaceuticals. The ability to introduce aryl or vinyl groups at the position of the iodine atom opens up a vast array of possibilities for generating novel derivatives with tailored biological activities.
In recent years, there have been several notable studies highlighting the potential applications of 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine as a building block in drug discovery. For instance, researchers have demonstrated its utility in synthesizing novel kinase inhibitors by incorporating it into heterocyclic scaffolds that target specific enzymatic pathways involved in cancer and inflammation. The combination of its reactive functional groups makes it an ideal candidate for generating compounds with enhanced potency and selectivity.
The synthetic strategies employed for preparing 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine also contribute to its appeal as a pharmaceutical intermediate. The compound can be synthesized through multi-step organic transformations that leverage well-established protocols for constructing pyridine derivatives. These synthetic routes are often scalable and amenable to industrial production, making them suitable for large-scale manufacturing requirements.
The pharmacological evaluation of derivatives derived from 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine has revealed promising activities across various therapeutic areas. Studies have shown that certain derivatives exhibit potent inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in diseases ranging from cancer to cardiovascular disorders. Additionally, preliminary findings suggest that these compounds may have anti-inflammatory properties by modulating immune responses through interaction with specific cellular targets.
The structural diversity generated by functionalizing this compound has also led to interesting findings regarding its interaction with biological targets. By systematically varying substituents at different positions on the pyridine ring, researchers have been able to identify structural motifs that enhance binding affinity and reduce off-target effects. This iterative process of design, synthesis, and evaluation is central to modern drug discovery efforts aimed at developing safe and effective therapeutic agents.
In conclusion, 4-(Chloromethyl)-3-cyano-2-(difluoromethyl)-5-iodopyridine, with its CAS number 1806905-85-0, represents a valuable asset in pharmaceutical chemistry. Its unique structural features and reactivity make it an excellent starting point for developing novel bioactive molecules with potential therapeutic applications. As research continues to uncover new synthetic strategies and pharmacological insights, this compound is likely to remain an important tool in the ongoing quest to discover safer and more effective treatments for human diseases.
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